molecular formula C11H22O2 B1426554 Ethyl 6,6-dimethylheptanoate CAS No. 1803600-08-9

Ethyl 6,6-dimethylheptanoate

Cat. No.: B1426554
CAS No.: 1803600-08-9
M. Wt: 186.29 g/mol
InChI Key: XOVZVXMDQBUNFD-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethylheptanoate (CAS: 1803600-08-9) is a branched-chain ester characterized by a heptanoic acid backbone substituted with two methyl groups at the 6th carbon and an ethyl ester functional group. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol. This compound is primarily utilized in research and development (R&D) settings, particularly in organic synthesis and flavor/fragrance applications, due to its unique structural properties .

Properties

IUPAC Name

ethyl 6,6-dimethylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVZVXMDQBUNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6,6-dimethylheptanoate can be synthesized through the esterification of 6,6-dimethylheptanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6,6-dimethylheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6,6-dimethylheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of esterases, enzymes that hydrolyze esters.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 6,6-dimethylheptanoate involves its hydrolysis by esterases to produce 6,6-dimethylheptanoic acid and ethanol. The acid can then participate in various metabolic pathways, while ethanol is further metabolized in the liver .

Comparison with Similar Compounds

Ethyl 2-Acetylheptanoate

Structural Features: Ethyl 2-acetylheptanoate (CAS unspecified) shares the heptanoate backbone but features an acetyl group (-COCH₃) at the 2nd carbon instead of dimethyl groups. This substitution alters its polarity and reactivity.

Safety and Handling (from ):

  • Hazards: Classified as flammable (analogous to H226) but lacks specific hazard codes in the provided SDS.
  • No explicit storage requirements for inert gas, suggesting lower sensitivity to oxidation than Ethyl 6,6-dimethylheptanoate .

Ethyl Isoquinoline Derivatives ()

Compounds such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and Ethyl 6,7-dimethoxy-N-phenylcarboxamide (6f) share ester functionalities but are structurally distinct due to their aromatic isoquinoline cores.

Functional Differences:

  • Applications: These derivatives are studied for pharmacological activity (e.g., antitumor or neurotransmitter modulation), unlike the aliphatic this compound.
  • Stability: The aromatic backbone reduces flammability risks but introduces sensitivity to photodegradation and electrophilic substitution reactions .

Data Table: Comparative Properties

Property This compound Ethyl 2-Acetylheptanoate Ethyl Isoquinoline Derivatives
Backbone Structure Aliphatic heptanoate Aliphatic heptanoate Aromatic isoquinoline
Substituents 6,6-dimethyl 2-acetyl Methoxy, methyl, phenyl
Primary Hazards H226 (flammable) Flammable (general) Not specified
Storage Conditions Inert gas, <50°C Standard lab conditions Dry, room temperature
Applications R&D, flavors/fragrances R&D Pharmacological research

Research Findings and Trends

  • Branching Effects: The 6,6-dimethyl groups in this compound confer steric hindrance, reducing its reactivity in esterification and hydrolysis reactions compared to linear or acetyl-substituted analogs. This property enhances its stability in high-temperature R&D applications .
  • Safety Profile: this compound’s stringent storage requirements (e.g., inert gas, moisture protection) highlight its sensitivity to environmental factors, unlike simpler esters.

Biological Activity

Ethyl 6,6-dimethylheptanoate is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound, characterized by its unique structure, which includes both ester and aliphatic components, has garnered attention for its potential applications in pharmaceuticals and organic synthesis. This article delves into the biological activity of this compound, outlining its properties, mechanisms of action, and relevant case studies.

Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
IUPAC Name: this compound
Structural Formula:

C5H11COOCH2CH3\text{C}_5\text{H}_{11}\text{COOCH}_2\text{CH}_3

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Boiling Point~180 °C
Density0.87 g/cm³
SolubilitySoluble in organic solvents

This compound exhibits biological activity primarily through its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways. This reactivity is crucial for its role as a building block in organic synthesis and drug development.

Applications in Medicine

  • Pharmaceutical Synthesis:
    This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to be transformed into more complex molecules that exhibit therapeutic effects.
  • Biologically Active Molecules:
    Research indicates that derivatives of this compound can lead to the development of compounds with notable biological activities, including anti-inflammatory and analgesic properties.

Case Studies

  • Study on Anti-inflammatory Effects:
    A study published in Frontiers in Chemistry highlighted the synthesis of a derivative from this compound that demonstrated significant anti-inflammatory effects in vitro. The compound was tested against several inflammatory markers and showed a reduction in cytokine production, suggesting potential for therapeutic use in inflammatory diseases .
  • Synthesis of Anticancer Agents:
    Another research effort focused on modifying this compound to develop anticancer agents. The synthesized compounds were tested against various cancer cell lines and exhibited cytotoxic effects, indicating their potential as chemotherapeutic agents .

Table 2: Comparison with Related Esters

CompoundStructureBiological Activity
Ethyl 4-hexenoateC8H14O2Mild antibacterial properties
Ethyl 3,3-dimethylbutanoateC9H18O2Moderate anti-inflammatory effects
Ethyl 2-methylbutanoateC8H16O2Limited medicinal applications

This compound stands out among similar compounds due to its specific structural features that enhance its reactivity and potential biological applications.

Q & A

Q. What statistical methods are recommended for analyzing multivariate data in structure-activity relationship (SAR) studies involving this compound?

  • Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality of SAR datasets (e.g., IC₅₀, logP, molecular weight). Use partial least squares regression (PLS-R) to model activity trends. Validate models with leave-one-out cross-validation and report R² and Q² values .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw kinetic data (e.g., reaction rates, ee values) and processed results (e.g., ANOVA tables, PCA loadings) in appendices. Highlight critical findings in the main text .
  • Figures : Use Arrhenius plots for activation energy, chromatograms for purity, and docking poses for binding interactions. Ensure axis labels follow SI units and error bars represent ±1 SD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6,6-dimethylheptanoate
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Ethyl 6,6-dimethylheptanoate

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